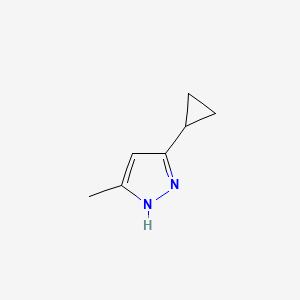

3-cyclopropyl-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-4-7(9-8-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRXGHDARKWPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287752-76-4 | |

| Record name | 5-cyclopropyl-3-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopropyl-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-5-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse biological activities. The presence of a cyclopropyl group at the 3-position and a methyl group at the 5-position imparts specific stereochemical and electronic properties that can influence its interaction with biological targets. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of this compound, drawing from data on structurally related compounds where specific information is unavailable.

It is important to note that this compound exists in tautomeric forms, with the proton on the nitrogen atom readily shifting between the two nitrogen atoms. The most stable and commonly referred to tautomer is 5-cyclopropyl-3-methyl-1H-pyrazole , and the information herein pertains to this structure, identified by the CAS Number 1287752-76-4.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for the compound and provides data for a closely related amino derivative for comparative purposes.

| Property | 5-Cyclopropyl-3-methyl-1H-pyrazole | 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (for comparison) |

| CAS Number | 1287752-76-4 | 118430-74-3 |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₁N₃ |

| Molecular Weight | 122.17 g/mol | 137.18 g/mol |

| Melting Point | Data not available | 123-126°C |

| Boiling Point | Data not available | 299.238 °C at 760 mmHg |

| Density | Data not available | 1.38 g/cm³ |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Experimental Protocols

Plausible Synthesis of this compound

Reaction: Condensation of 1-cyclopropylbutane-1,3-dione with hydrazine hydrate.

Reagents and Materials:

-

1-cyclopropylbutane-1,3-dione

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent like acetic acid)

-

Hydrochloric acid (for work-up, if necessary)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

General Pyrazole Synthesis Workflow

Caption: General workflow for the synthesis of pyrazoles.

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Structurally related compounds have demonstrated a wide range of biological activities.

-

Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.

-

Anticancer Activity: Certain pyrazole derivatives have shown antiproliferative effects on various cancer cell lines.[1][2] These compounds can act through various mechanisms, including the inhibition of protein kinases.

-

CNS Activity: Some pyrazole derivatives have been investigated for their effects on the central nervous system, including potential applications as anxiolytics, antidepressants, and anticonvulsants.

-

Cannabinoid Receptor (CB1) Antagonism: Diaryl-pyrazole derivatives containing cycloalkyl groups have been identified as potent CB1 receptor antagonists, which have potential applications in the treatment of obesity.[3]

The presence of the cyclopropyl and methyl groups on the pyrazole ring of this compound makes it an interesting candidate for further investigation in these and other therapeutic areas. The specific substitution pattern can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Specific toxicology and safety data for this compound are not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Inhalation, Ingestion, and Skin Contact: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For related amino-pyrazole compounds, potential hazards include skin and eye irritation. It is prudent to assume similar potential hazards for this compound until specific data becomes available.

Conclusion

This compound is a pyrazole derivative with potential for applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features suggest that it could exhibit a range of biological activities. The plausible synthetic route outlined in this guide provides a starting point for its preparation and further investigation. As with any research chemical, appropriate safety precautions should be taken during its handling and use. Further studies are warranted to fully elucidate the chemical, physical, and biological properties of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-cyclopropyl-5-methyl-1H-pyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details the core synthetic strategy, experimental protocols, and relevant data to facilitate its preparation in a laboratory setting.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of this compound is a two-step process culminating in the Knorr pyrazole synthesis. This classical reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic pathway for this compound.

The synthesis commences with the preparation of the key intermediate, 1-cyclopropylbutane-1,3-dione, through a Claisen condensation reaction. This is followed by the cyclocondensation of the diketone with hydrazine hydrate to yield the target pyrazole.

Regioselectivity

The reaction of an unsymmetrical 1,3-diketone like 1-cyclopropylbutane-1,3-dione with hydrazine can potentially yield two regioisomers: this compound and 3-methyl-5-cyclopropyl-1H-pyrazole. The regiochemical outcome is influenced by the reaction conditions, particularly the pH.[1] Generally, in acidic media, the more reactive carbonyl group (in this case, the one adjacent to the methyl group) is preferentially attacked by the substituted nitrogen of the hydrazine, while in neutral or basic media, the less sterically hindered carbonyl is the preferred site of initial attack. For the synthesis of this compound, the desired regioselectivity is typically achieved under acidic conditions, where the initial attack of the NH2 group of hydrazine occurs at the acetyl carbonyl, followed by cyclization.

Experimental Protocols

Step 1: Synthesis of 1-cyclopropylbutane-1,3-dione

This procedure is adapted from established methods for the Claisen condensation to form β-diketones.

Materials:

-

Cyclopropyl methyl ketone

-

Ethyl acetate

-

Sodium ethoxide (21% solution in ethanol)

-

10% Aqueous hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Nitrogen atmosphere

Procedure:

-

To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in ethyl acetate (10 volumes) under a nitrogen atmosphere, add sodium ethoxide (1.0 eq, 21 wt % solution in ethanol) dropwise at room temperature.

-

Equip the reaction flask with a condenser and a Dean-Stark trap. Heat the mixture to reflux to azeotropically remove the ethanol. Add more ethyl acetate as needed to maintain the reaction volume.

-

Continue heating for approximately 3 hours, or until the temperature of the distillate reaches ~75 °C.

-

Allow the reaction mixture to cool to room temperature and let it stand overnight. A white solid precipitate should form.

-

Collect the solid by filtration. Dissolve the solid in water and acidify the solution to pH 2-3 at 0 °C with 10% aqueous hydrochloric acid.

-

Extract the aqueous solution with diethyl ether (3 x 5 volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil. The product can be used in the next step without further purification.

Table 1: Summary of Reagents for Step 1

| Reagent | Molar Equivalent | Purpose |

| Cyclopropyl methyl ketone | 1.0 | Starting material |

| Ethyl acetate | Solvent/Reagent | Acylating agent |

| Sodium ethoxide | 1.0 | Base catalyst |

Step 2: Synthesis of this compound

This procedure is a general method for the Knorr pyrazole synthesis adapted for this specific substrate.[1][2][3]

Materials:

-

1-cyclopropylbutane-1,3-dione

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in ethanol (10 volumes).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x 5 volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Table 2: Summary of Reagents for Step 2

| Reagent | Molar Equivalent | Purpose |

| 1-cyclopropylbutane-1,3-dione | 1.0 | Starting material |

| Hydrazine hydrate | 1.1 | Nitrogen source |

| Glacial acetic acid | 0.1 | Acid catalyst |

| Ethanol | Solvent | Reaction medium |

Data Presentation

Table 3: Expected Quantitative Data for this compound

| Parameter | Expected Value |

| Yield (Overall) | 60-80% |

| Physical Appearance | Colorless to pale yellow oil or low melting solid |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| ¹H NMR (CDCl₃, ppm) | δ 5.9-6.1 (s, 1H, pyrazole-H), 2.2-2.4 (s, 3H, CH₃), 1.7-1.9 (m, 1H, cyclopropyl-CH), 0.8-1.1 (m, 2H, cyclopropyl-CH₂), 0.6-0.8 (m, 2H, cyclopropyl-CH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ ~150 (C3), ~140 (C5), ~100 (C4), ~12 (CH₃), ~8 (cyclopropyl-CH), ~6 (cyclopropyl-CH₂) |

| Mass Spectrometry (EI) | m/z (%) = 122 (M⁺), 107, 95, 81, 67 |

Visualization of the Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis involves a series of condensation and cyclization steps.

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular condensation where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved through the Knorr pyrazole synthesis. This guide provides a solid foundation for its preparation, from the synthesis of the necessary diketone precursor to the final cyclization and purification. The provided protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the reaction.

References

Spectroscopic and Synthetic Profile of 3-cyclopropyl-5-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a viable synthetic protocol for the novel heterocyclic compound, 3-cyclopropyl-5-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of pyrazole chemistry and spectroscopic data from closely related analogs to present an inferred but robust profile. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and materials science.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar pyrazole derivatives. These values are predictive and should be confirmed by experimental analysis.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (pyrazole) | 12.0 - 13.0 | br s | - | Chemical shift is concentration and solvent dependent. |

| CH (pyrazole, C4) | ~5.9 | s | - | The singlet indicates substitution at C3 and C5. |

| CH (cyclopropyl) | 1.7 - 1.9 | m | - | Methine proton of the cyclopropyl group. |

| CH₃ (pyrazole, C5) | ~2.2 | s | - | Methyl protons at the C5 position. |

| CH₂ (cyclopropyl) | 0.8 - 1.0 | m | - | Methylene protons of the cyclopropyl group. |

| CH₂ (cyclopropyl) | 0.6 - 0.8 | m | - | Methylene protons of the cyclopropyl group. |

Predicted in CDCl₃. Chemical shifts for pyrazole protons can be influenced by tautomerism and solvent effects.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C3 (pyrazole) | ~150 | Attached to the cyclopropyl group. |

| C5 (pyrazole) | ~140 | Attached to the methyl group. |

| C4 (pyrazole) | ~105 | Unsubstituted carbon of the pyrazole ring. |

| CH₃ (C5-methyl) | ~13 | Methyl carbon. |

| CH (cyclopropyl) | ~8 | Methine carbon of the cyclopropyl group. |

| CH₂ (cyclopropyl) | ~6 | Methylene carbons of the cyclopropyl group. |

Predicted in CDCl₃. The chemical shifts of C3 and C5 can be influenced by the tautomeric form present in solution.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3200 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch | 1580 - 1620 | Medium |

| C=C stretch | 1450 - 1550 | Medium |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 122 | [M]⁺ | Molecular ion peak. |

| 107 | [M - CH₃]⁺ | Loss of a methyl group. |

| 95 | [M - HCN]⁺ | Loss of hydrogen cyanide. |

| 81 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |

Fragmentation patterns are predictive and can vary based on the ionization method used.

Experimental Protocol: Synthesis of this compound

The synthesis of 3,5-disubstituted pyrazoles is commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Materials and Reagents

-

1-cyclopropylbutane-1,3-dione

-

Hydrazine hydrate

-

Ethanol or acetic acid

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in ethanol or acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the solvent is acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. If ethanol is used as a solvent, concentrate the mixture under reduced pressure.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel pyrazole derivative like this compound.

Caption: A logical workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Experimental validation of the predicted data is essential for the definitive characterization of this compound.

3-cyclopropyl-5-methyl-1H-pyrazole molecular structure and IUPAC name

This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

It is important to note that pyrazoles with an unsubstituted nitrogen atom in the ring can exhibit tautomerism. Consequently, this compound can exist in equilibrium with its tautomer, 5-cyclopropyl-3-methyl-1H-pyrazole. The position of the equilibrium can be influenced by the solvent and physical state.

Physicochemical Data

| Property | 3-cyclopropyl-1H-pyrazol-5-amine | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine |

| Molecular Formula | C₆H₉N₃[1] | C₇H₁₁N₃[2] |

| Molecular Weight | 123.16 g/mol [1] | 137.18 g/mol [2] |

| Physical Form | Liquid[1] | Not specified |

| Density | 1.159 g/mL at 25 °C[1] | 1.38 g/cm³ (Predicted)[2] |

| Refractive Index | n20/D 1.566[1] | Not specified |

| Boiling Point | Not specified | 299.2 °C at 760 mmHg (Predicted)[2] |

| Melting Point | Not specified | 123-126 °C[2] |

| Flash Point | Not applicable | 134.8 °C (Predicted)[2] |

| CAS Number | 175137-46-9[1] | 118430-74-3[2] |

Experimental Protocols

A common and effective method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] For the synthesis of this compound, the logical precursors are cyclopropylhydrazine and acetylacetone (2,4-pentanedione).

Protocol: Synthesis of this compound

Reagents and Materials:

-

Cyclopropylhydrazine (or its hydrochloride salt)

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or Acetic Acid (as solvent)

-

Hydrochloric acid or a suitable base (if starting from a salt)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware for reflux

-

Silica gel for column chromatography

-

Ethyl acetate/hexane (as eluent)

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopropylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. If using the hydrochloride salt of the hydrazine, a stoichiometric amount of a base (e.g., sodium acetate) should be added to liberate the free hydrazine.

-

Reagent Addition: To the stirred solution, add acetylacetone (1.0 eq) dropwise at room temperature.

-

Condensation and Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.[3]

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

The logical relationship in the synthesis of this compound from its precursors can be visualized as a straightforward workflow.

References

The Rising Therapeutic Potential of Novel Pyrazole Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a plethora of novel compounds with a broad spectrum of biological activities. This technical guide delves into the core biological activities of recently developed pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We provide a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity of Novel Pyrazole Derivatives

Novel pyrazole compounds have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[1] Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazole ring can significantly enhance their cytotoxic efficacy and selectivity against various cancer cell lines.[1]

Inhibition of Key Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases and signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Several pyrazole-based compounds have been designed as potent inhibitors of VEGFR-2.

Below is a diagram illustrating the general VEGFR-2 signaling pathway, which is a common target for these novel pyrazole compounds.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Cyclopropyl-Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the discovery, synthesis, and biological significance of cyclopropyl-substituted pyrazoles. The unique structural and electronic properties imparted by the cyclopropyl group have made these heterocyclic compounds a focal point in medicinal chemistry, leading to the development of potent and selective therapeutic agents. This document details key synthetic methodologies, presents quantitative biological data, and outlines the signaling pathways modulated by these promising molecules.

Discovery and Biological Significance

The pyrazole nucleus is a well-established privileged scaffold in drug discovery, present in numerous approved drugs.[1][2] The incorporation of a cyclopropyl moiety can significantly enhance the pharmacological properties of a molecule by introducing conformational rigidity, improving metabolic stability, and providing favorable interactions with biological targets.[3] Cyclopropyl-substituted pyrazoles have emerged as potent modulators of various enzymes and receptors, demonstrating a broad range of therapeutic potential.

Cyclooxygenase-2 (COX-2) Inhibitors

A significant area of interest for cyclopropyl-pyrazoles has been the development of selective COX-2 inhibitors for the treatment of inflammation and pain.[4][5][6] The cyclopropyl group can occupy a hydrophobic pocket in the COX-2 active site, contributing to both potency and selectivity over the COX-1 isoform.

| Compound Class | Target | Key Findings | Reference |

| Diaryl-pyrazoles | COX-2 | Potent and selective inhibition of COX-2. Some compounds show IC50 values in the nanomolar range. | [5][7] |

| Pyrazole-pyridazine hybrids | COX-2 | Hybrids exhibit significant selective COX-2 inhibitory activity, with some compounds having IC50 values lower than celecoxib. | [8] |

Cannabinoid Receptor 1 (CB1) Antagonists

Cyclopropyl-substituted diaryl-pyrazoles have been extensively investigated as antagonists of the cannabinoid 1 (CB1) receptor, a target for the treatment of obesity and metabolic syndrome.[9] The cyclopropyl group often plays a crucial role in the structure-activity relationship (SAR), influencing both binding affinity and pharmacokinetic properties.

| Compound | Target | Kᵢ (nM) | Biological Effect | Reference |

| 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide | CB1 | ≤ 5 | Reduction of serum lipid parameters | [9] |

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

More recently, cyclopropyl-containing pyrazoles have been explored as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.[1] FAAH inhibitors are being investigated for the treatment of pain and anxiety.

| Compound Class | Target | IC₅₀ (nM) | Selectivity | Reference |

| Pyrazole phenylcyclohexylcarbamates | FAAH | 11 | Significant selectivity over MAGL | [1][10] |

Synthetic Methodologies

The synthesis of cyclopropyl-substituted pyrazoles can be achieved through various established methods for pyrazole ring formation. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

A widely used and versatile method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] To synthesize cyclopropyl-substituted pyrazoles, a cyclopropyl-containing 1,3-diketone is typically employed.

General Synthetic Workflow: Cyclocondensation

Caption: General workflow for the synthesis of cyclopropyl-substituted pyrazoles via cyclocondensation.

| Starting Materials | Conditions | Product | Yield | Reference |

| 1-cyclopropyl-3-phenylpropane-1,3-dione, Phenylhydrazine | Ethanol, reflux | 3-cyclopropyl-1,5-diphenyl-1H-pyrazole | Good | [11] |

| Ethyl 3-cyclopropyl-3-oxopropanoate, Hydrazine hydrate | Acetic acid, reflux | 5-cyclopropyl-1H-pyrazol-3(2H)-one | High | General Method |

Synthesis from α,β-Unsaturated Ketones (Chalcones)

The reaction of α,β-unsaturated ketones (chalcones) bearing a cyclopropyl group with hydrazines provides a regioselective route to pyrazolines, which can then be oxidized to the corresponding pyrazoles.

| Starting Materials | Conditions | Product | Yield | Reference |

| 1-cyclopropyl-3-aryl-2-propen-1-one, Phenylhydrazine | 1. Acetic acid, reflux2. Oxidation (e.g., air) | 3-cyclopropyl-5-aryl-1-phenyl-1H-pyrazole | Moderate to Good | [11] |

Synthesis from Cyclopropyl Oximes

A metal-free approach involves the reaction of cyclopropyl oximes with the Vilsmeier reagent (POCl₃/DMF) to yield fully substituted 1H-pyrazoles through a sequence of ring-opening, chlorovinylation, and intramolecular aza-cyclization.

| Starting Material | Reagents | Product | Reference |

| 1-carbamoyl, 1-oximyl cyclopropanes | POCl₃, DMF | Fully substituted 1H-pyrazoles | [12] |

Experimental Protocols

General Procedure for the Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives

A key intermediate, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, can be synthesized and subsequently derivatized.[1][13]

Step 1: Synthesis of 1-(4-methoxybenzyl)hydrazine (4-Methoxyphenyl)methanamine is converted to the corresponding hydrazine derivative using standard procedures.

Step 2: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine To a solution of 1-(4-methoxybenzyl)hydrazine and 3-cyclopropyl-3-oxopropanenitrile in ethanol, sodium ethoxide is added, and the mixture is refluxed. After cooling, the product is isolated by filtration.

Step 3: Acylation of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine To a solution of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine and triethylamine in dichloromethane, a substituted benzoyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The crude product is then purified by column chromatography.

Characterization Data for N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide:

-

¹H NMR (CDCl₃, 400 MHz) δ: 10.51 (s, 1H, -NH), 7.95 (d, 2H, Ar-H), 7.51 (t, 1H, Ar-H), 7.44 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 5.18 (s, 1H, Ar-H), 5.02 (s, 2H, -CH₂), 3.85 (s, 3H, -OCH₃), 1.85 (m, 1H, -CH), 0.92 (m, 2H, -CH₂), 0.71 (m, 2H, -CH₂).[12]

-

¹³C NMR (CDCl₃, 400 MHz) δ: 165.4, 157.7, 148.5, 130.1, 128.6, 114.2, 89.3, 55.9, 51.5, 9.3, 8.2.[12]

-

MS (ESI) m/z: 243.3 [M+H]⁺.[12]

-

IR (KBr, cm⁻¹): 3360, 1685, 1602, 1355, 1277, 1225, 865.[12]

Signaling Pathways

COX-2 Signaling Pathway

Cyclooxygenase-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and pain.[6][7] Selective inhibition of COX-2 by cyclopropyl-substituted pyrazoles blocks this pathway, leading to anti-inflammatory effects.

COX-2 Prostaglandin Synthesis Pathway

Caption: Inhibition of the COX-2 pathway by cyclopropyl-pyrazole derivatives.

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids, modulates neurotransmitter release.[3][4][5][11][14] Cyclopropyl-pyrazole antagonists block this signaling cascade.

CB1 Receptor Signaling Cascade

Caption: Antagonism of the CB1 receptor signaling pathway by cyclopropyl-pyrazoles.

Conclusion

Cyclopropyl-substituted pyrazoles represent a versatile and highly valuable class of heterocyclic compounds in modern drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse chemical libraries for screening against a wide array of biological targets. The demonstrated success in developing potent and selective COX-2 inhibitors, CB1 receptor antagonists, and FAAH inhibitors underscores the significant therapeutic potential of this chemical scaffold. Future research in this area is poised to uncover novel biological activities and lead to the development of next-generation therapeutics for a range of diseases.

References

- 1. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocannabinoid Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]

- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 7. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyclopropyl-5-methyl-1H-pyrazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-cyclopropyl-5-methyl-1H-pyrazole and its key derivatives. While experimental data on the parent compound is limited, this document compiles available information on its analogues, including 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, to offer valuable insights for researchers in medicinal chemistry and drug development. This guide covers known physical properties, spectral data, and general synthetic methodologies, supplemented with detailed experimental protocols and logical workflow diagrams.

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide range of pharmacological activities. The incorporation of a cyclopropyl group at the 3-position and a methyl group at the 5-position of the pyrazole ring is of significant interest due to the unique conformational constraints and electronic properties imparted by the cyclopropyl moiety, which can influence biological activity. This document focuses on the core structure of this compound, providing a centralized resource of its known characteristics and those of its closely related, and more extensively studied, derivatives.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound and Its Derivatives

| Property | 3-cyclopropyl-1-methyl-1H-pyrazole | 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine |

| CAS Number | 1053163-67-9 | 957500-07-1[1] | 118430-74-3[2] |

| Molecular Formula | C7H10N2 | C8H10N2O2[1] | C7H11N3[2] |

| Molecular Weight | 122.17 g/mol | 166.18 g/mol [1] | 137.186 g/mol [2] |

| Appearance | Not Available | Solid[1] | Not Available |

| Melting Point | Not Available | Not Available | 123-126°C |

| Boiling Point | Not Available | Not Available | 299.238 °C at 760 mmHg |

| Solubility | Not Available | Not Available | Not Available |

| pKa | Not Available | Not Available | Not Available |

| SMILES | CN1C=CC(=N1)C2CC2 | CN1N=C(C2CC2)C=C1C(=O)O[1] | CN1N=C(C=C1N)C1CC1[2] |

| InChI Key | SLCCNZAJZZHXSD-UHFFFAOYSA-N | WAVQQDWWBUEGMB-UHFFFAOYSA-N[1] | YWHWPIRLFHZSFS-UHFFFAOYSA-N[2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of pyrazole derivatives. While specific data for the parent compound is unavailable, the following table summarizes the expected and reported spectral characteristics for its derivatives.

Table 2: Spectral Data of this compound Derivatives

| Spectral Data | 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine |

| ¹H NMR | Expected signals for cyclopropyl protons, methyl protons, pyrazole ring proton, and a carboxylic acid proton. | Predicted ¹H NMR (CDCl3): δ=5.20 (s, 1H), 3.58 (s, 3H), 3.45 (br, 2H), 1.80 (m, 1H), 0.82 (m, 2H), 0.62 ppm (m, 2H). |

| ¹³C NMR | Expected signals for cyclopropyl carbons, methyl carbon, pyrazole ring carbons, and a carboxyl carbon. | Not Available |

| IR Spectroscopy | Expected characteristic peaks for C-H, C=C, C=N, and C=O stretching, and O-H stretching of the carboxylic acid. | Not Available |

| Mass Spectrometry | Expected molecular ion peak corresponding to its molecular weight. | Not Available |

Synthesis and Reactivity

The synthesis of this compound can be conceptually approached through the well-established Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine.

General Synthetic Approach

A plausible synthetic route to the parent compound and its derivatives involves the reaction of a cyclopropyl-substituted β-diketone with methylhydrazine. The reactivity of the resulting pyrazole is characteristic of this heterocyclic system, being susceptible to electrophilic substitution, typically at the C4 position. The N-H of the pyrazole ring can be alkylated or acylated.

Caption: General synthesis of substituted pyrazoles.

Experimental Protocols

Protocol 1: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (Adapted from general pyrazole synthesis)

This protocol is a conceptual adaptation of the general synthesis of pyrazole carboxylic acids.

-

Condensation: To a solution of ethyl 2-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

-

Cyclization: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2 equivalents) in water and continue to stir at reflux for 2-3 hours to hydrolyze the ester.

-

Work-up: Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

-

Purification: The crude product can be filtered, washed with cold water, and recrystallized from an appropriate solvent system like ethanol/water to yield the pure 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Characterization of Pyrazole Derivatives

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the presence of characteristic peaks for the cyclopropyl, methyl, and pyrazole ring protons and carbons.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

References

An In-depth Technical Guide to Cyclopropyl-Methyl-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of two isomeric cyclopropyl-methyl-pyrazole derivatives: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and 5-cyclopropyl-3-methyl-1H-pyrazole. Due to the greater availability of public data, this guide will focus primarily on the carboxylic acid derivative, which has garnered attention for its potential therapeutic applications.

Core Compounds and Properties

Initial research into "3-cyclopropyl-5-methyl-1H-pyrazole" did not yield a specific CAS number or substantial data for a compound with this exact structure. However, extensive information is available for two closely related isomers, which are the focus of this guide.

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

This derivative is characterized by a cyclopropyl group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a carboxylic acid functional group at the 5-position.

| Property | Value | Reference |

| CAS Number | 957500-07-1 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Physical State | Solid | [3] |

| Melting Point | 195-199°C | [] |

| Boiling Point | No data available | [1] |

| Purity | ≥98% | [3] |

5-cyclopropyl-3-methyl-1H-pyrazole

This isomer features a cyclopropyl group at the 5-position and a methyl group at the 3-position of the pyrazole ring.

| Property | Value | Reference |

| CAS Number | 1287752-76-4 | |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Physical State | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

General Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

A common synthetic route for this compound involves a multi-step process.[2]

Experimental Protocol Outline:

-

Condensation: Cyclopropyl hydrazine is reacted with an excess of a β-keto ester, such as ethyl acetoacetate, in a suitable solvent like ethanol. This reaction can be catalyzed by an acid and typically proceeds under reflux conditions (50-80°C) to form a hydrazone intermediate.[2]

-

Cyclization: The intermediate hydrazone undergoes intramolecular cyclization to form the pyrazole ring. This step is often facilitated by the acidic conditions and continued heating.[2]

-

Oxidation: The methyl group at the 5-position of the pyrazole ring is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Careful control of pH is necessary to prevent side reactions.[2]

-

Hydrolysis (Alternative Route): An alternative method involves the synthesis of the corresponding methyl ester, methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, through the cyclization reaction. The target carboxylic acid is then obtained by the hydrolysis of this ester intermediate.[2]

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Caption: Synthetic workflow for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]

Anti-inflammatory Activity of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Research has indicated that 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid possesses anti-inflammatory properties.[2] A notable study demonstrated its ability to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in vitro at concentrations as low as 10 µM.[2] TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases.[6] The inhibition of TNF-α suggests that this compound could be a candidate for the development of novel anti-inflammatory drugs.[2]

The binding of TNF-α to its receptor (TNFR) can trigger multiple downstream signaling pathways, including the NF-κB and MAPK pathways, which lead to the expression of pro-inflammatory genes.[6] The inhibitory action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid likely involves the modulation of one or more components of this signaling cascade.

Caption: Inhibition of TNF-α signaling by 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Antimicrobial Activity

In addition to its anti-inflammatory effects, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has demonstrated antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.[2] This suggests its potential as a lead compound for the development of new antimicrobial agents.

Other Potential Applications

The unique structural features of cyclopropyl-substituted pyrazoles make them attractive scaffolds in medicinal chemistry. For instance, various diaryl-pyrazole derivatives containing cyclopropyl groups have been investigated as potent cannabinoid type 1 (CB1) receptor antagonists, which have therapeutic potential for treating obesity.[7]

Conclusion

The cyclopropyl-methyl-pyrazole scaffold, particularly in the form of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, represents a promising area for further research and development. Its demonstrated anti-inflammatory and antimicrobial activities, coupled with the versatility of the pyrazole ring for chemical modification, make it a valuable building block for the design of novel therapeutic agents. Further studies are warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this class of compounds.

References

- 1. 957500-07-1|3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 5. echemi.com [echemi.com]

- 6. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of 3-Cyclopropyl-5-methyl-1H-pyrazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 3-cyclopropyl-5-methyl-1H-pyrazole. While extensive research on this specific molecule is emerging, this document extrapolates from the well-established bioactivities of the broader pyrazole class of compounds to propose a robust screening strategy. Pyrazole derivatives are recognized for their wide-ranging pharmacological and agrochemical applications, making the initial bioactivity assessment of novel analogues like this compound a critical step in drug discovery and development.[1][2][3]

Overview of Pyrazole Bioactivity

The pyrazole nucleus is a versatile scaffold known to exhibit a multitude of biological activities.[1][2][3] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic potential of this heterocyclic ring system.[1][2][4] The diverse bioactivities attributed to pyrazole derivatives include antimicrobial, antifungal, anti-inflammatory, anticancer, and herbicidal properties.[1][5][6][7] The presence of cyclopropyl and methyl groups on the pyrazole ring in this compound suggests the potential for unique biological activities and merits a comprehensive initial screening.[8]

Proposed Initial Bioactivity Screening Cascade

Based on the known activities of related pyrazole compounds, a tiered screening approach is recommended to efficiently evaluate the biological potential of this compound.

Tier 1: Primary Assays

-

Antimicrobial Activity: Initial screening against a panel of Gram-positive and Gram-negative bacteria.

-

Antifungal Activity: Evaluation against common fungal pathogens.

-

Cytotoxicity/Antiproliferative Activity: Assessment against a representative cancer cell line and a normal cell line to determine preliminary anticancer potential and general toxicity.

-

Herbicidal Activity: Pre- and post-emergence assays against model plant species.

Tier 2: Secondary and Mechanistic Assays

-

Enzyme Inhibition Assays: Based on the primary screening results, assays against specific enzymes (e.g., cyclooxygenase for anti-inflammatory potential, protein kinases for anticancer activity) can be conducted.

-

Signaling Pathway Analysis: Investigation of the compound's effect on relevant cellular signaling pathways.

Data Presentation: Bioactivity of Related Pyrazole Derivatives

The following tables summarize the reported bioactivities of various pyrazole derivatives, providing a rationale for the proposed screening cascade for this compound.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Bacterial/Fungal Strain(s) | Activity (MIC in µg/mL) | Reference |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides (9d, 9g, 9h) | S. pyogenes, S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, F. verticillioides, A. ochraceous, A. flavus, A. alternata, P. chrysogenum | Potent activity reported (specific MIC values not detailed in snippet) | [9] |

| Pyrazole derivative (3) | E. coli | 0.25 | [6] |

| Pyrazole derivative (4) | S. epidermidis | 0.25 | [6] |

| Pyrazole derivative (2) | A. niger | 1 | [6] |

Table 2: Antiproliferative and Cytotoxic Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cell Line(s) | Activity (IC50 in µM) | Reference |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | VERO (normal), MCF-7 (breast cancer) | Exhibited growth inhibitory effects (specific IC50 values not detailed in snippet) | [10] |

| Pyrazole derivative (11c) | PC3, A549, HL60, HCT116, SW620 | 4.09-16.82 | [11] |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative (4b) | A549 | Most potent in the series (specific IC50 not detailed in snippet) | [12] |

Table 3: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Weed Species | Activity | Reference |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis L. | 82% inhibition of fresh weight (post-emergence at 750 g a.i. ha⁻¹) | [5] |

| Phenylpyridine moiety-containing pyrazole derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Moderate herbicidal activities (post-emergence at 150 g a.i./hm²) | [13] |

| 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5- trifluoromethyl)-1H-pyrazole | Abutilon | 95% inhibition (at 9.375 g•hm-2) | [14] |

Experimental Protocols

Detailed methodologies for the key initial screening experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

-

Preparation of Bacterial/Fungal Inoculum:

-

Isolate single colonies of the microbial strain from a fresh agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate at the appropriate temperature with agitation until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the inoculum to a 0.5 McFarland standard.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the specific microbial strain for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

-

Antiproliferative Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

-

Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay.

Caption: Workflow for Antiproliferative MTT Assay.

Potential Signaling Pathways

Given that pyrazole derivatives are known to act as enzyme inhibitors, the following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound.

Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.

Caption: Hypothetical Inhibition of the Cyclooxygenase (COX) Pathway.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]

- 9. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Tautomerism in 3,5-Substituted Pyrazole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism in 3,5-substituted pyrazole derivatives is a critical consideration in the fields of medicinal chemistry and drug development. The ability of these compounds to exist in different isomeric forms that can readily interconvert has profound implications for their chemical reactivity, biological activity, and physicochemical properties. This technical guide provides a comprehensive overview of the core principles governing tautomerism in this important class of heterocyclic compounds, with a focus on quantitative data, experimental methodologies, and the logical frameworks for understanding these dynamic systems.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, a proton can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This is known as annular tautomerism. For 3,5-disubstituted pyrazoles where the substituents at the 3 and 5 positions are different, this equilibrium results in two distinct chemical entities with potentially different properties. The position of this equilibrium is influenced by a delicate balance of electronic and steric effects of the substituents, the polarity of the solvent, temperature, and intermolecular interactions such as hydrogen bonding.[1][2]

The rich reactivity of pyrazoles is intrinsically linked to their tautomeric nature, which can present challenges and opportunities in synthetic organic chemistry and drug design.[3] A change in the tautomeric form can alter the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, thereby affecting its interaction with biological targets.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over the other in 3,5-disubstituted pyrazoles is dictated by a combination of intrinsic and extrinsic factors. Understanding these factors is crucial for predicting and controlling the tautomeric behavior of these molecules.

A logical overview of these influencing factors is presented below:

Substituent Effects: The electronic nature of the substituents at positions 3 and 5 plays a paramount role. Electron-donating groups (EDGs) tend to favor the tautomer where the proton is on the nitrogen atom adjacent to the substituent, while electron-withdrawing groups (EWGs) favor the tautomer where the proton is on the nitrogen further away.[4] For instance, in 3(5)-amino-5(3)-aryl disubstituted pyrazoles, the 3-amino tautomer is generally more stable.[5]

Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium.[2] Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For example, in some pyrazole derivatives, a tautomeric equilibrium is observed in DMSO, a polar aprotic solvent, while a single tautomer predominates in less polar solvents like CDCl3.[6][7]

Intermolecular and Intramolecular Hydrogen Bonding: The formation of hydrogen bonds, either with the solvent or through self-association (dimers, trimers, etc.), can stabilize specific tautomeric forms.[6] In the solid state, crystal packing forces and strong intermolecular hydrogen bonds often lead to the presence of a single tautomer.[5]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium can be quantified by the equilibrium constant (KT) and the free energy difference (ΔG) between the tautomers. These values are crucial for understanding the relative stability of the tautomers under different conditions.

| R3 | R5 | Solvent | Temperature (°C) | KT ([3-R3]/[5-R3]) | ΔG (kcal/mol) | Reference |

| Phenyl | H | THF | -80 | 2.57 | -0.34 | [8] |

| Methyl | Phenyl | THF-d8 | -95 | 3.02 | -0.42 | [8] |

| H | Methyl | HMPT | -20 | 0.85 | 0.08 | [8] |

| CONH(t-Bu) | H | CDCl3 | 20 | 9.0 | -1.3 | [9] |

| COOCH3 | NH2 | DMSO-d6 | Not specified | Equilibrium observed | Not specified | [6] |

| COOCH3 | NO2 | CDCl3 | Not specified | Tautomer 5 predominates | Not specified | [6] |

| Phenyl | H | CDCl3 | Not specified | 3-phenyl tautomer rich mixture | Not specified | [8] |

Table 1: Tautomeric Equilibrium Constants and Free Energy Differences for Selected 3,5-Substituted Pyrazoles.

Experimental Protocols for Tautomer Determination

The characterization of tautomeric forms and the determination of their equilibrium ratios rely on a combination of spectroscopic and crystallographic techniques, often supported by computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[4] By analyzing chemical shifts, coupling constants, and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the predominant tautomer and, in some cases, the equilibrium constant can be determined.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the 3,5-substituted pyrazole derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For studying dynamic exchange, variable temperature (VT) NMR experiments are essential. At low temperatures, the rate of interconversion can be slowed down, allowing for the observation of distinct signals for each tautomer.[8]

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of the ring protons and carbons, particularly at positions 3 and 5, are sensitive to the tautomeric form.[4]

-

Signal Integration: In the slow-exchange regime, the ratio of the integrals of corresponding signals for each tautomer can be used to determine the equilibrium constant (KT).

-

NOE Spectroscopy: 2D NOESY or ROESY experiments can reveal through-space proximities between the N-H proton and the substituents at positions 3 and 5, providing unambiguous assignment of the tautomeric form.[7]

-

¹⁵N NMR: The chemical shifts of the two nitrogen atoms are markedly different in the two tautomers, providing a clear distinction.[2]

-

X-ray Crystallography

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Analysis: The refined structure will unambiguously show the position of the hydrogen atom on one of the pyrazole nitrogen atoms, thus identifying the tautomer present in the crystal lattice.[6][8] It is important to note that the tautomer observed in the solid state may not be the most abundant one in solution.[5]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[4][10]

Protocol for DFT Calculations:

-

Structure Building: Build the 3D structures of both possible tautomers of the 3,5-substituted pyrazole derivative using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4] This will find the lowest energy conformation for each tautomer.

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The energy difference can be used to estimate the tautomeric equilibrium constant in the gas phase.

-

Solvent Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment.

An overview of the experimental and computational workflow for tautomer analysis is depicted below:

Synthesis of 3,5-Disubstituted Pyrazoles

A common synthetic route to 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. A more modular approach involves the reaction of hydrazones of aryl aldehydes with substituted acetophenones.[1]

A generalized synthetic pathway is illustrated below:

Conclusion

The tautomerism of 3,5-substituted pyrazole derivatives is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A thorough understanding and characterization of the tautomeric behavior are indispensable for the rational design and development of novel pyrazole-based therapeutic agents and functional materials. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a robust framework for elucidating the tautomeric landscape of these versatile heterocyclic compounds. This guide serves as a foundational resource for researchers navigating the complexities of pyrazole tautomerism, enabling more informed decisions in their scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups [mdpi.com]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery and Its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to the development of numerous therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the core mechanisms of action for several classes of pyrazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Inhibition of Cyclooxygenase-2 (COX-2)

A prominent class of pyrazole-based drugs are the selective COX-2 inhibitors, exemplified by Celecoxib. These agents are primarily used for their anti-inflammatory, analgesic, and antipyretic effects.[1]

Mechanism of Action: Celecoxib selectively binds to and inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[2][3] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[2] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[2][4] This selectivity theoretically minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1 in the gastric mucosa.[4][5]

In addition to its anti-inflammatory role, Celecoxib has demonstrated anti-cancer properties. This is thought to occur through the induction of apoptosis, cell cycle arrest, and regulation of angiogenesis.[3] These effects are associated with the modulation of various signaling molecules, including the increased expression of cell cycle inhibitors like CDKN1A/p21 and the decreased expression of cyclins and anti-apoptotic proteins such as AKT1.[3]

Signaling Pathway of COX-2 Inhibition by Celecoxib

Quantitative Data: COX-2 Inhibition

| Compound | Target | IC50 | Species | Assay Conditions | Reference |

| Celecoxib | COX-2 | 40 nM | Human | In vitro enzyme assay | [6] |

| Celecoxib | COX-2 | 50 nM | Human | LC-MS-MS based assay | [7] |

| Celecoxib | COX-1 | 30 µM | Ovine | LC-MS-MS based assay | [7] |

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.[2]

-

Reagent Preparation:

-

Reconstitute lyophilized human recombinant COX-2 enzyme in sterile ddH₂O and store in aliquots at -80°C.

-

Prepare a 10X solution of the test pyrazole compound (inhibitor) in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.[2]

-

Prepare a positive inhibitor control using a known COX-2 inhibitor like Celecoxib.[2]

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.[8]

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the diluted test inhibitor to the sample wells.

-

Add 10 µL of COX Assay Buffer to the enzyme control wells.

-

Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer to the inhibitor control wells.[8]

-

Add 80 µL of the Reaction Mix to all wells.

-

Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to all wells.[8]

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm at 25°C for 5-10 minutes.[8]

-

Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition relative to the enzyme control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cannabinoid Receptor Antagonism

Pyrazole-based compounds, such as Rimonabant, have been developed as inverse agonists for the cannabinoid receptor CB1.[9]